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Compound of Interest

Compound Name: Glutamylisoleucine

Cat. No.: B15289277 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The dipeptide γ-glutamylisoleucine is a member of the growing class of "kokumi" taste-

modifying compounds. These substances, while often having little to no taste on their own, can

significantly enhance the perception of other tastes, particularly umami (savory) and saltiness.

This guide provides a comparative analysis of the effects of γ-glutamyl peptides, with a focus

on available data for those containing isoleucine, on umami and salt taste perception,

supported by experimental data and detailed methodologies.

Comparative Analysis of Taste Modifying Peptides
While specific quantitative sensory data for γ-glutamylisoleucine is limited in publicly available

literature, extensive research on analogous γ-glutamyl dipeptides and tripeptides provides a

strong basis for comparison. These studies consistently demonstrate the ability of γ-glutamyl

peptides to enhance umami and salty tastes, a phenomenon attributed to their interaction with

the calcium-sensing receptor (CaSR) on the tongue.

Quantitative Sensory Data
The following tables summarize key quantitative findings from sensory evaluation studies on

various γ-glutamyl peptides.
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Peptide
Taste
Profile in
Water

Umami
Enhanceme
nt
Threshold
(mM)

Saltiness
Enhanceme
nt
Threshold
(mM)

Kokumi
Enhanceme
nt
Threshold
(mM)

Reference(s
)

γ-Glu-Ile-Lys Not specified 1.61 ± 0.21 1.65 ± 0.19 0.67 ± 0.21 [1]

γ-Glu-Val-Gly

Tasteless at

concentration

s tested

Enhances

umami

Enhances

saltiness

Potent

kokumi effect
[2]

γ-Glu-Leu

Unspecific,

slightly

astringent

(Threshold:

3.3-9.4 mM)

Threshold

significantly

lowered in

MSG solution

Threshold

significantly

lowered in

NaCl solution

Enhances

mouthfulness

& complexity

[3]

γ-Glu-Val

Unspecific,

slightly

astringent

(Threshold:

3.3-9.4 mM)

Threshold

significantly

lowered in

MSG solution

Threshold

significantly

lowered in

NaCl solution

Enhances

mouthfulness

& complexity

[3]

Glutathione

(γ-Glu-Cys-

Gly)

Tasteless at

concentration

s tested

Enhances

umami

Enhances

saltiness

Typical

kokumi

substance

[4]

Table 1: Taste thresholds and enhancement effects of various γ-glutamyl peptides.
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Peptide
Mixture/Source

Umami Intensity
Increase

Saltiness Intensity
Increase

Reference(s)

Yeast Protein-Derived

γ-Glutamyl Peptides
40.93% 60.78%

Enzyme-Treated

Vegetable Soup

(containing γ-glutamyl

peptides)

Enhanced 1.31-fold increase [5][6]

Table 2: Percentage increase in umami and saltiness intensity by γ-glutamyl peptide mixtures.

Experimental Protocols
The quantitative data presented above are primarily derived from two key experimental

methodologies: sensory evaluation by trained human panels and in vitro receptor assays.

Sensory Evaluation
Objective: To determine the taste profile and taste-enhancing effects of γ-glutamyl peptides.

Methodology: Taste Dilution Analysis (TDA) and Descriptive Sensory Analysis

Panelist Selection and Training: A panel of trained sensory analysts (typically 10-15

individuals) is selected. Panelists are trained to recognize and rate the intensity of the five

basic tastes (sweet, sour, salty, bitter, umami) and kokumi characteristics (mouthfulness,

continuity, and thickness) using standard reference solutions.

Sample Preparation:

Threshold Determination in Water: The peptide is dissolved in purified water at various

concentrations to determine its intrinsic taste threshold.

Enhancement Evaluation: The peptide is added to standard solutions of monosodium

glutamate (MSG) for umami enhancement and sodium chloride (NaCl) for saltiness

enhancement. A control solution without the peptide is also prepared.
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Evaluation Procedure:

Panelists are presented with the samples in a randomized and blind manner.

They are asked to rinse their mouths with purified water between samples.

Taste Dilution Analysis: A series of solutions with decreasing concentrations of the peptide

in a taste-enhancing medium (e.g., MSG solution) are presented to determine the lowest

concentration at which a significant enhancement is perceived.

Descriptive Analysis: Panelists rate the intensity of umami, saltiness, and kokumi attributes

on a labeled magnitude scale (e.g., a 0-10 scale where 0 is no sensation and 10 is

extremely intense).

Data Analysis: Statistical analysis (e.g., ANOVA, t-tests) is used to determine significant

differences in taste perception between the control and peptide-containing samples.

In Vitro Calcium-Sensing Receptor (CaSR) Activation
Assay
Objective: To determine if a compound activates the calcium-sensing receptor, a key

mechanism for kokumi perception.

Methodology: Fluorometric Imaging Plate Reader (FLIPR) Assay

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human

calcium-sensing receptor (CaSR) are cultured in appropriate media.

Cell Plating: The cells are seeded into 96-well or 384-well black-walled, clear-bottom

microplates and allowed to adhere overnight.

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g.,

Fluo-4 AM) for a specified time at 37°C. This dye increases its fluorescence intensity upon

binding to intracellular calcium.

Compound Addition: The test compounds (γ-glutamyl peptides) at various concentrations are

added to the wells using the FLIPR instrument.
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Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence

intensity over time, which corresponds to the increase in intracellular calcium concentration

upon receptor activation.

Data Analysis: The fluorescence data is analyzed to determine the half-maximal effective

concentration (EC50) of the compound, which represents the concentration at which it elicits

50% of its maximal effect. This provides a measure of the compound's potency as a CaSR

agonist.

Signaling Pathway and Experimental Workflow
The perception of the kokumi effect, and thus the enhancement of umami and saltiness by γ-

glutamyl peptides, is primarily mediated by the calcium-sensing receptor (CaSR), a G-protein

coupled receptor (GPCR).
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Signaling Pathway of Kokumi Perception via CaSR
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Caption: Kokumi Signaling Pathway
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The diagram above illustrates the proposed mechanism by which γ-glutamyl peptides enhance

taste. Upon binding to the CaSR on taste receptor cells, a cascade of intracellular events is

triggered, leading to the release of calcium ions. This increase in intracellular calcium is

believed to modulate the signaling of adjacent umami and salt taste receptor cells, thereby

amplifying their response to stimuli.[4][7][8]

Experimental Workflow for Sensory and Receptor Analysis
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Caption: Experimental Workflow

This workflow outlines the key steps in characterizing the taste-modifying properties of a novel

peptide like γ-glutamylisoleucine and comparing it to other known compounds.

Conclusion
The available evidence strongly suggests that γ-glutamylisoleucine, like other γ-glutamyl

peptides, possesses kokumi characteristics, leading to the enhancement of umami and salt

taste perception. While direct quantitative sensory data for this specific dipeptide is still

emerging, the comparative data from structurally similar peptides provide a robust framework

for understanding its potential efficacy. The primary mechanism of action is through the

activation of the calcium-sensing receptor, a pathway that is a key area of interest for the

development of novel taste modulators and salt reduction technologies in the food and

pharmaceutical industries. Further research focusing on the direct sensory evaluation of γ-

glutamylisoleucine is warranted to fully elucidate its profile and potential applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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